molecular formula C15H11ClF3N5O2S B2601884 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide CAS No. 2058451-45-7

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B2601884
CAS No.: 2058451-45-7
M. Wt: 417.79
InChI Key: MOOVGLUSKJKOFS-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that features a trifluoromethyl group, a chloropyridine moiety, and a pyrazole sulfonamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, sulfonamide linkage, and the introduction of the trifluoromethyl and chloropyridine groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonamide moiety contributes to its potential as an enzyme inhibitor.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-2-ylmethyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N5O2S/c16-13-5-10(15(17,18)19)6-21-14(13)24-9-12(8-22-24)27(25,26)23-7-11-3-1-2-4-20-11/h1-6,8-9,23H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOVGLUSKJKOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CN(N=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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